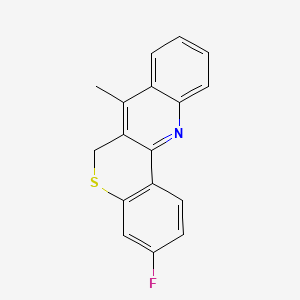![molecular formula C10H19ClO3 B14653450 2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane CAS No. 52487-97-5](/img/structure/B14653450.png)
2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane typically involves the reaction of 1-butoxy-3-chloropropan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems ensures consistent quality and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various alcohols, diols, and functionalized derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can form covalent bonds with target molecules, leading to the desired chemical transformations or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butoxy-2-propanol: Similar in structure but lacks the epoxide ring, making it less reactive.
Allyl glycidyl ether: Contains an epoxide ring and an allyl group, offering different reactivity and applications.
Propylene glycol monobutyl ether: Similar in structure but with different functional groups, leading to varied chemical behavior.
Uniqueness
2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane is unique due to the presence of both an epoxide ring and a butoxy group, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
52487-97-5 |
|---|---|
Formule moléculaire |
C10H19ClO3 |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
2-[(1-butoxy-3-chloropropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C10H19ClO3/c1-2-3-4-12-6-9(5-11)13-7-10-8-14-10/h9-10H,2-8H2,1H3 |
Clé InChI |
UGAXUULSVKOVMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(CCl)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



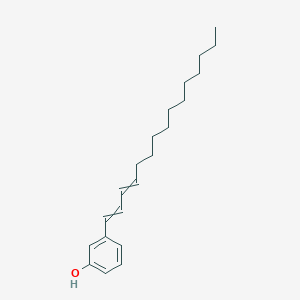


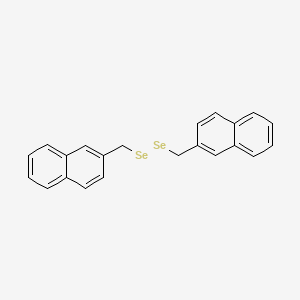
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)

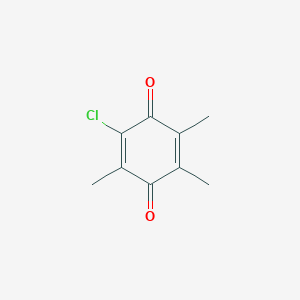
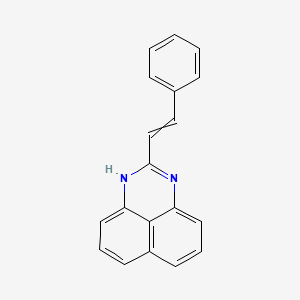
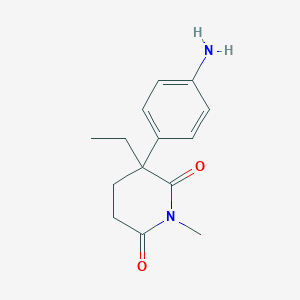
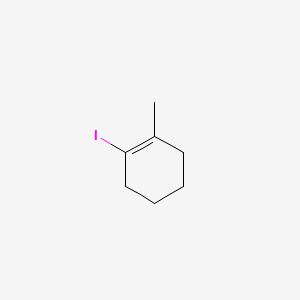
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
